molecular formula C14H15O3P B7774290 Phenylmethoxyphosphonoyloxymethylbenzene

Phenylmethoxyphosphonoyloxymethylbenzene

Cat. No.: B7774290
M. Wt: 262.24 g/mol
InChI Key: MIBXHGZAARWAGI-UHFFFAOYSA-N
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Description

Phenylmethoxyphosphonoyloxymethylbenzene is an organic compound with the molecular formula C14H15O3P. It is a phosphonate ester, which is a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a phosphonoyl group attached to a benzene ring through a methoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylmethoxyphosphonoyloxymethylbenzene typically involves the reaction of benzyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzyl phosphonate, which is then methylated using methyl iodide (CH3I) to yield the final product. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of automated systems also minimizes human error and enhances safety during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenylmethoxyphosphonoyloxymethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phosphonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the phosphonate ester into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Amino or thiol-substituted phosphonates.

Scientific Research Applications

Phenylmethoxyphosphonoyloxymethylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and kinases.

    Medicine: Research is ongoing to explore its use as a prodrug for delivering active pharmaceutical ingredients in a controlled manner.

    Industry: It is utilized in the development of flame retardants and plasticizers for enhancing the properties of polymers.

Mechanism of Action

The mechanism of action of phenylmethoxyphosphonoyloxymethylbenzene involves its interaction with specific molecular targets such as enzymes. The phosphonoyl group can mimic the phosphate group in biological systems, allowing the compound to bind to the active sites of enzymes like phosphatases and kinases. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

Phenylmethoxyphosphonoyloxymethylbenzene can be compared with other phosphonate esters such as:

    Dimethyl methylphosphonate: Used as a flame retardant and plasticizer.

    Diethyl ethylphosphonate: Employed in organic synthesis and as a chemical intermediate.

    Triphenyl phosphite: Utilized as a stabilizer in polymers and as a ligand in coordination chemistry.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other phosphonate esters. Its methoxy linkage and benzene ring provide a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

phenylmethoxyphosphonoyloxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,18H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBXHGZAARWAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17176-77-1
Record name Dibenzyl phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17176-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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